N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide
Description
N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide is a brominated pyridine derivative with a methoxyethoxy-acetamide side chain. Its structure combines a halogenated aromatic system (6-bromo-2,4-dimethylpyridine) with a polar ether-containing acetamide moiety.
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(6-bromo-2,4-dimethylpyridin-3-yl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-8-6-10(13)14-9(2)12(8)15-11(16)7-18-5-4-17-3/h6H,4-5,7H2,1-3H3,(H,15,16) |
InChI Key |
UCXZIVSAIVTKNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)COCCOC)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Pyridine/Acetamide Derivatives
- 2-(3-Chlorophenyl)-N-(2,4-dimethylpyridin-3-yl)acetamide (): This analog replaces the 6-bromo and methoxyethoxy groups with a 3-chlorophenyl substituent. Solubility: The methoxyethoxy chain in the target compound increases hydrophilicity compared to the chlorophenyl group, which may improve aqueous solubility but reduce membrane permeability .
Benzothiazole Acetamide Derivatives ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Comparisons:
- Aromatic systems: Benzothiazole vs. pyridine rings.
- Substituent effects : The trifluoromethyl group in benzothiazole derivatives introduces strong electron-withdrawing effects and metabolic stability, whereas the bromine in the target compound offers a balance of bulk and moderate electronegativity .
Quinazoline Sulfonyl Acetamides ()
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit anti-cancer activity. Key contrasts:
- Functional groups : The sulfonyl and quinazoline moieties in these analogs enable hydrogen bonding and kinase inhibition, unlike the target compound’s simpler acetamide-pyridine system.
- Biological targets : The target compound’s bromopyridine may favor interactions with proteases or bromodomains, whereas quinazoline derivatives target kinases or DNA repair pathways .
Methoxyethoxy-Containing Acetamides (Evidences 2, 10)
- 2-{4-[(6-Methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide (): Shares the methoxy group but incorporates a benzimidazole sulfonate system. The methoxyethoxy chain in the target compound likely enhances solubility but may reduce metabolic stability compared to sulfonate groups.
- N-(2-(2-(2-Methoxyethoxy)ethyl)acetamide (): Used in traceless Staudinger ligation, highlighting the utility of methoxyethoxy chains in bioconjugation. This suggests the target compound could be functionalized for prodrug strategies or targeted delivery .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
